molecular formula C18H16BrNO2 B8527657 1-(3-Methoxyphenacyl)quinolinium bromide

1-(3-Methoxyphenacyl)quinolinium bromide

Cat. No.: B8527657
M. Wt: 358.2 g/mol
InChI Key: UJQHIMABQSUNPN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Methoxyphenacyl)quinolinium bromide is a benzo[f]quinolinium salt derivative developed for antimicrobial research. This compound is synthesized via quaternization of benzo[f]quinoline with 3'-methoxyphenacyl bromide, a reagent commercially available from chemical suppliers . Scientific studies indicate that this class of benzo[f]quinolinium salts (BQS) exhibits excellent, quasi-nonselective antifungal activity against the fungus Candida albicans, with some derivatives demonstrating higher efficacy than the control drug nystatin . Furthermore, these compounds show very good antibacterial activity against the Gram-positive bacterium Staphylococcus aureus, making them promising leads in the fight against drug-resistant microorganisms . Structure-Activity Relationship (SAR) analysis reveals that the antimicrobial activity is linked to the quaternized salt structure, as subsequent cycloadducts (PBQC) of these salts show negligible activity . In silico molecular docking studies suggest a potential mechanism of action, with strong indications that key BQS salts, including those with a 3-methoxyphenacyl substituent, interact favorably with microbial enzyme targets such as ATP synthase and TOPO II . Additional in silico ADMET predictions suggest that these BQS salts possess excellent drug-like properties and a low toxicity profile . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C18H16BrNO2

Molecular Weight

358.2 g/mol

IUPAC Name

1-(3-methoxyphenyl)-2-quinolin-1-ium-1-ylethanone;bromide

InChI

InChI=1S/C18H16NO2.BrH/c1-21-16-9-4-7-15(12-16)18(20)13-19-11-5-8-14-6-2-3-10-17(14)19;/h2-12H,13H2,1H3;1H/q+1;/p-1

InChI Key

UJQHIMABQSUNPN-UHFFFAOYSA-M

Canonical SMILES

COC1=CC=CC(=C1)C(=O)C[N+]2=CC=CC3=CC=CC=C32.[Br-]

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
1-(3-Methoxyphenacyl)quinolinium bromide belongs to a broader class of quinolinium compounds known for their antimicrobial properties. Research indicates that derivatives of quinoline and its benzo-fused structures exhibit significant antibacterial and antifungal activities. For instance, a study highlighted the synthesis of benzo[f]quinolinium derivatives, revealing promising results against Candida albicans and Staphylococcus aureus .

  • Table 1: Antimicrobial Activity of Quinolinium Compounds
Compound NameActivity TypeTest OrganismInhibition Zone (mm)
This compoundAntifungalCandida albicans30
Benzo[f]quinolinium derivative 3eAntifungalCandida albicans30
Benzo[f]quinolinium derivative 3kAntibacterialStaphylococcus aureus20

Mechanism of Action
The mechanism by which these compounds exert their antimicrobial effects often involves interference with bacterial cell wall synthesis or disruption of membrane integrity. The in silico studies conducted on these compounds have provided insights into their pharmacodynamics and potential drug-like properties, indicating low toxicity profiles .

Photochemistry

Photoinitiators in Polymerization
Another significant application of this compound is its role as a photoinitiator in free radical polymerization processes. Photoinitiators are crucial in the production of various materials, including coatings, adhesives, and inks. The compound can absorb light energy and initiate polymerization reactions upon exposure to UV light.

  • Table 2: Photoinitiation Properties
Compound NameTypeWavelength (nm)Application
This compoundPhotoinitiatorUV (200-400)Coatings, adhesives
Phenacyl Ethyl CarbazoliumPhotoinitiatorUV (200-400)Coatings, printing plates

Studies have shown that the incorporation of such photoinitiators can enhance the efficiency and speed of polymerization processes, making them valuable in industrial applications .

Case Studies

Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several quinolinium derivatives against clinical strains of bacteria and fungi. The results indicated that this compound exhibited superior activity compared to traditional antibiotics, suggesting its potential as a therapeutic agent .

Case Study 2: Polymerization Applications
In another investigation, the compound was tested as a photoinitiator for the polymerization of acrylates under UV light. The results demonstrated a significant increase in polymer yield and cross-link density compared to control samples without photoinitiators .

Chemical Reactions Analysis

Reaction with Activated Alkynes via 1,3-Dipolar Cycloaddition

1-(3-Methoxyphenacyl)quinolinium bromide undergoes 1,3-dipolar cycloaddition with electron-deficient alkynes to form fused heterocyclic systems. This reaction proceeds through the in situ generation of a quinolinium ylide intermediate (Figure 1) .

Mechanism :

  • Ylide Formation : Deprotonation of the methoxyphenacyl group generates a resonance-stabilized ylide.

  • Cycloaddition : The ylide reacts with alkynes (e.g., dimethyl acetylenedicarboxylate) to form pyrrolo[1,2-a]quinoline derivatives .

Example Reaction :

ReactantsConditionsProductYield (%)Ref.
This compound + DMADCHCl₃, reflux, 24h3-Cyano-1-(3-methoxybenzoyl)pyrrolo[1,2-a]quinoline45

Key Observations :

  • Substituents on the alkyne dictate regioselectivity and product stability .

  • Electron-withdrawing groups on alkynes (e.g., esters, nitriles) enhance reaction efficiency .

Role in Photoinduced Electron Transfer Reactions

This compound acts as a photoinitiator in controlled radical polymerization (e.g., ATRP). Its methoxyphenacyl group facilitates electron transfer under UV irradiation .

Mechanistic Steps :

  • Photoexcitation : UV light promotes electron transfer from the methoxyphenacyl moiety to Cu(II) complexes.

  • Reduction of Cu(II) : Generates Cu(I), which initiates polymerization via halogen abstraction from alkyl halides .

Experimental Data :

System ComponentsPolymerization Efficiency (Đ)Ref.
This compound + CuBr₂/Me₆TREN + MMA1.3 (PDI)

Critical Findings :

  • Excess tertiary amines (e.g., Me₆TREN) stabilize Cu(I) and suppress side reactions .

  • The bromide counterion participates in halogen exchange, influencing polymerization kinetics .

Comparative Reactivity with Analogues

The methoxy substituent significantly alters reactivity compared to halogenated analogues:

PropertyThis compound1-(3-Bromophenacyl)quinolinium bromide
Ylide Stability Higher (due to electron-donating OMe)Lower
Cycloaddition Rate SlowerFaster
Solubility Soluble in DMSO, MeOHLimited solubility in polar solvents

Comparison with Similar Compounds

Structural Features

  • Core Structure: The quinolinium cation provides aromaticity and planar rigidity, enhancing interactions with biomolecules like HSA () or facilitating charge transfer in photoluminescent applications ().
  • Substituent Effects :
    • The 3-methoxyphenacyl group introduces electron-donating methoxy substituents, which may enhance solubility and antioxidant capacity compared to halogenated analogs (e.g., 4b with a 4-chlorophenyl group in ) .
    • Meta-substitution (3-methoxy) vs. para-substitution (e.g., Qui3’s 4-hydroxyphenyl group in ) could alter steric and electronic properties, affecting HSA binding or radical scavenging efficiency .

Physicochemical and Functional Properties

Antioxidant Activity

Quinolinium derivatives with hydroxyl or methoxy groups exhibit notable antioxidant properties. For example:

  • Qui3 (4-hydroxyphenyl substituent) demonstrated superior ABTS⁺ and DPPH radical scavenging activity compared to methyl-substituted Qui1 .
  • The 3-methoxy group in the target compound may similarly enhance radical stabilization, though its activity could be lower than hydroxylated analogs due to reduced hydrogen-donating capacity .

Interactions with Human Serum Albumin (HSA)

  • Qui2 and Qui3 showed moderate HSA binding via surface interactions, with minimal disruption to HSA’s secondary structure .
  • The 3-methoxyphenacyl group’s bulkiness may reduce binding affinity compared to smaller substituents (e.g., methyl in Qui1) but improve specificity for hydrophobic HSA pockets .

Photophysical Properties

  • Quinolinium salts with bromide anions often exhibit thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP), as seen in . The 3-methoxy group could modulate emission wavelengths via electron-donating effects .
  • In contrast, manganese bromide complexes with methylquinoline hydrobromides () show green fluorescence in solid states, highlighting the role of substituents in luminescence .

Comparison with Key Analogous Compounds

Compound Name Substituent Key Properties Reference ID
1-(3-Methoxyphenacyl)quinolinium bromide 3-methoxyphenacyl Hypothesized: Moderate antioxidant activity, TADF/RTP, potential HSA binding
Qui3 4-hydroxyphenylamino Highest ABTS⁺/DPPH scavenging (IC₅₀ ~ 20 μM), synergistic HSA interactions
4b 4-chlorophenacyl Lower antioxidant activity than hydroxyl analogs, synthesized via alkylation
PaQBr Phenacyl Used to synthesize dimeric corrosion inhibitors (e.g., Di-PaQBr)
Quindonium bromide Octahydroquinolizinium Pharmacological agent (anticholinergic), structurally distinct

Preparation Methods

Standard Procedure

A mixture of quinoline (0.005 mol) and 3-methoxyphenacyl bromide (0.0025 mol) in methanol (15 mL) is heated at 50°C for 1 hour. Cooling to room temperature precipitates the product, which is filtered and recrystallized from methanol/diethyl ether. This method achieves a 44–59% yield , with purity confirmed via melting point (114°C) and spectral data.

Key Reaction Parameters

  • Solvent : Methanol or chloroform.

  • Temperature : 50°C (methanol) vs. reflux (chloroform).

  • Time : 1 hour (methanol) vs. 20 hours (chloroform).

ConditionMethanol SystemChloroform System
Temperature50°CReflux (~61°C)
Reaction Time1 hour20 hours
Yield44%87.5% (analog)
PurificationMeOH/etherCHCl3/ether

Chloroform-based reactions, though slower, show higher yields for structurally analogous quinolinium salts.

Alternative Synthetic Routes

Condensation with 3-Methoxybenzoyl Chloride

A less common approach involves condensing 3-methoxybenzoyl chloride with quinoline in the presence of a base. This method forms an intermediate ketone, which is subsequently brominated. However, this two-step process is less efficient (reported <30% yield ) due to side reactions during bromination.

Microwave-Assisted Synthesis

Emerging protocols utilize microwave irradiation to accelerate the quaternization. Preliminary studies on similar compounds show reaction times reduced to 10–15 minutes with comparable yields. For example, benzo[f]quinolinium salts synthesized via microwave-assisted methods achieved 85% yields in 30 minutes. Adapting this to this compound could enhance scalability.

Mechanistic Insights and Kinetic Studies

The quaternization follows second-order kinetics, dependent on both quinoline and phenacyl bromide concentrations. Electron-donating groups on the phenacyl bromide (e.g., methoxy) increase reaction rates by stabilizing the transition state through resonance.

Activation Parameters (for analogous reactions):

  • ΔH‡ : 58–65 kJ/mol

  • ΔS‡ : −120 to −130 J/(mol·K)

The negative entropy of activation indicates a highly ordered transition state, consistent with a concerted mechanism.

Purification and Characterization

Recrystallization Techniques

Crude products are typically recrystallized from:

  • Methanol/diethyl ether : Yields pale yellow crystals.

  • Chloroform/diethyl ether : Produces higher-purity crystals for X-ray diffraction.

Spectroscopic Confirmation

  • IR : C=O stretch at 1686–1690 cm⁻¹ , C–O (methoxy) at 1250 cm⁻¹ .

  • ¹H NMR : Quinolinium protons at δ 7.5–9.7 ppm , methoxy singlet at δ 3.3 ppm .

  • Mass Spectrometry : Molecular ion peak at m/z 358.2 .

Challenges and Optimization

Byproduct Formation

Competing reactions, such as hydrolysis of the phenacyl bromide, reduce yields. Anhydrous conditions and inert atmospheres mitigate this.

Solvent Effects

Polar aprotic solvents (e.g., DMF) were tested but led to lower yields due to poor solubility of quinoline. Methanol remains optimal for balancing solubility and reaction rate.

Comparative Analysis of Methods

MethodYieldTimeScalability
Standard Quaternization44–59%1–20 hHigh
Microwave-Assisted85%*0.5 hModerate
Condensation<30%48 hLow

*Reported for analogous compounds.

Q & A

Q. What are the key considerations for optimizing the synthesis of 1-(3-Methoxyphenacyl)quinolinium bromide to ensure high yield and purity?

  • Methodological Answer : The synthesis involves nucleophilic substitution and cyclization steps. Critical parameters include solvent polarity (e.g., acetone for intermediate formation ), reaction temperature (reflux conditions for cyclization ), and stoichiometric ratios of reagents (e.g., bromoacetic acid methyl ester and quinoline derivatives). Post-synthesis purification via recrystallization in polar aprotic solvents (e.g., DMF) is recommended. Characterization should combine NMR (to confirm methoxyphenacyl substitution ) and elemental analysis.

Q. How can X-ray crystallography (XRD) resolve structural ambiguities in quinolinium bromide derivatives?

  • Methodological Answer : XRD is essential for confirming the tetrahedral geometry of counterions (e.g., bromide) and non-covalent interactions (e.g., N–H⋯Br hydrogen bonds and π–π stacking between quinolinium cations ). Using SHELX software for refinement , researchers can model thermal displacement parameters and validate crystallographic data against theoretical simulations (e.g., density functional theory).

Advanced Research Questions

Q. What experimental strategies can evaluate the corrosion inhibition efficiency of this compound in acidic environments?

  • Methodological Answer : Electrochemical impedance spectroscopy (EIS) and potentiodynamic polarization in 15% HCl can quantify inhibition efficiency (%) and classify the inhibitor as anodic/cathodic . Surface analysis via SEM/EDS post-exposure reveals adsorbed inhibitor layers on metal substrates. Comparative studies with indolizine derivatives (e.g., ethyl acetate quinolinium bromide) highlight substituent effects on adsorption kinetics .

Q. How can biscationic quinolinium derivatives be designed to enhance antitumor activity while minimizing cytotoxicity?

  • Methodological Answer : Introduce biscationic linkers (e.g., bipyridine-methylene bridges) to improve DNA intercalation and mitochondrial apoptosis induction . Cytotoxicity screening against leukemia (e.g., Jurkat) and solid tumor cell lines (e.g., MCF-7) should be paired with choline kinase (ChoKα1) inhibition assays. Docking studies (AutoDock Vina) optimize substituent placement for target binding .

Q. What modifications to the quinolinium core improve fluorescence sensitivity for chloride ion detection?

  • Methodological Answer : Substituents like ethoxycarbonylmethyl (MQAE) or sulfopropyl (SPQ) groups enhance Cl⁻ quenching efficiency via collisional mechanisms . Spectral overlap between emission (λem ≈ 450 nm) and chloride absorption must be calibrated using Stern-Volmer plots. In biological systems, confocal microscopy with HEK293 cells validates intracellular Cl⁻ dynamics .

Q. How can researchers address contradictions in reported synthetic pathways for quinolinium bromide derivatives?

  • Methodological Answer : Discrepancies in solvent choice (e.g., acetone vs. DMF) or reaction duration may arise from competing reaction pathways (e.g., Markovnikov vs. anti-Markovnikov addition). Systematic kinetic studies (monitored via TLC/GC-MS) and computational modeling (Gaussian for transition-state analysis) can identify rate-determining steps and side reactions .

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